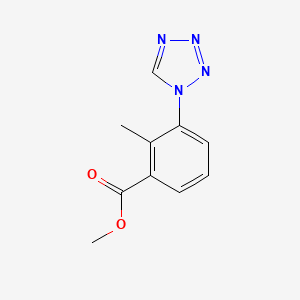

![molecular formula C22H23ClN4O4 B2519119 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione CAS No. 892271-58-8](/img/structure/B2519119.png)

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

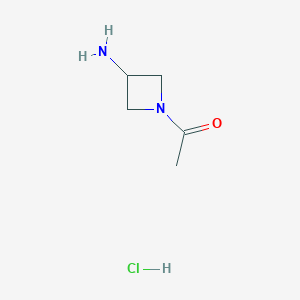

Description

The compound 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione is a derivative of the quinazoline class, which has been studied for various biological activities. Quinazoline derivatives are known for their potential as pharmacological agents, particularly as antagonists for receptors such as AMPA and kainate receptors, as well as for their antitumor properties .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves substitution reactions that introduce various functional groups to the quinazoline scaffold. For instance, the introduction of heterocyclic rings or amide moieties at specific positions on the quinazoline ring can yield compounds with selective receptor antagonism . Similarly, the synthesis of antitumor quinazoline derivatives containing piperazine moieties involves substitution reactions with chloroquinazoline and benzyl piperazine analogs .

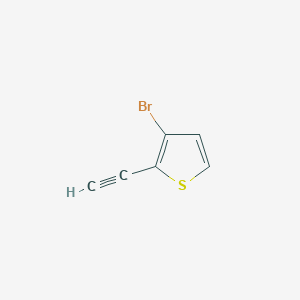

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a free 3-hydroxy group on the quinazoline ring has been found to be important for good affinity at Gly/NMDA, AMPA, and high-affinity kainate receptors . Additionally, the introduction of specific moieties, such as the 6-heterocyclic groups, can lead to selectivity towards AMPA receptors . The molecular modeling studies conducted to understand the binding affinities of these compounds suggest that the structural features of quinazoline derivatives are key determinants of their biological activity .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions during their synthesis and interaction with biological systems. The substitution reactions used in their synthesis allow for the introduction of different functional groups that can modulate the compounds' pharmacological properties . The chemical reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their binding to receptors or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are influenced by the substituents attached to the quinazoline core. These properties are important for the compounds' bioavailability and pharmacokinetics. For example, the introduction of a methoxyethyl group at the 3-position of the quinazoline ring could potentially affect the compound's solubility and its ability to cross biological membranes .

Scientific Research Applications

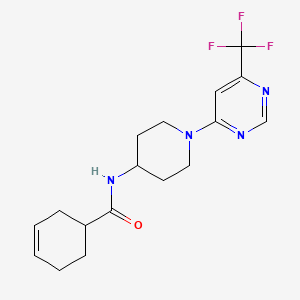

Antitumor Applications

A series of novel quinazoline derivatives containing piperazine analogs were synthesized and showed potent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer) cells. One specific derivative demonstrated exceptional activity, suggesting potential for development as an antitumor agent (Wen Li et al., 2020).

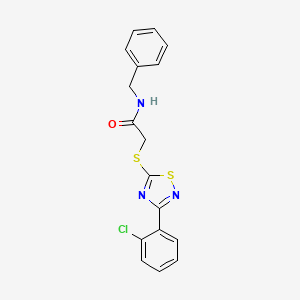

Antimicrobial Activities

Several new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities, showing good or moderate activities against a variety of test microorganisms. This highlights the compound's potential in addressing antimicrobial resistance (H. Bektaş et al., 2007).

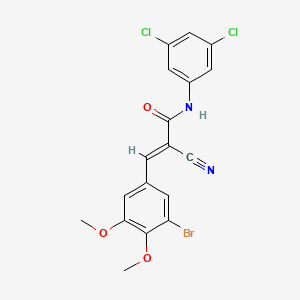

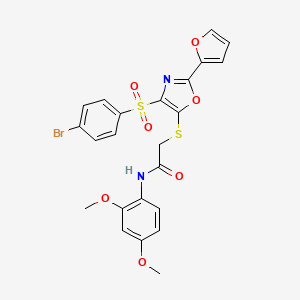

Analgesic and Anti-inflammatory Agents

The synthesis of novel compounds derived from visnaginone and khellinone was explored, leading to derivatives that exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings indicate the compound's relevance in the development of new analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

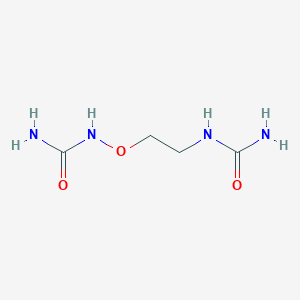

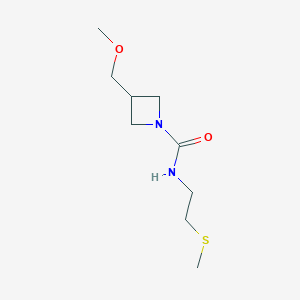

Synthesis of Piperazine-3-ones

Research into N-acyliminium ion chemistry led to the synthesis of several 2-substituted and 2,5-disubstituted piperazine-3,6-diones, starting from alpha-amino acids. This work provides a foundation for the development of compounds with potential pharmaceutical applications (J. Veerman et al., 2003).

Antifungal and Antibacterial Activity

Synthesis and screening of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones revealed antibacterial activity against pathogenic strains. This demonstrates the compound's potential utility in treating bacterial infections (S. Vartale et al., 2008).

properties

IUPAC Name |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4/c1-31-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)30)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKSMGMHVYYKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)

![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)